1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene
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Overview
Description
1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene is a complex organic compound featuring a bromomethylidene group attached to a cyclopropane ring, which is further connected to a sulfonyl group and a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene typically involves multiple steps. One common approach is the cyclopropanation of alkenes using bromoform in the presence of a chromium catalyst and an organosilicon reductant, such as 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine . This reaction produces bromocyclopropanes, which can then be further functionalized to introduce the sulfonyl and methylbenzene groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclopropanation: The cyclopropane ring can be formed or modified through cyclopropanation reactions involving alkenes and carbenoid intermediates.
Common Reagents and Conditions
Bromoform: Used in cyclopropanation reactions.
Chromium Catalysts: Facilitate the formation of bromocyclopropanes.
Organosilicon Reductants: Aid in the reduction of chromium species and generation of reactive intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene involves its interaction with molecular targets through its reactive functional groups. The bromomethylidene group can form covalent bonds with nucleophiles, while the sulfonyl group can participate in various chemical interactions. The cyclopropane ring’s strained structure also contributes to its reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl Methyl Bromide: Shares the cyclopropane ring and bromomethyl group but lacks the sulfonyl and methylbenzene groups.
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Another brominated cyclopropane derivative with different substituents.
Uniqueness
1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the sulfonyl and methylbenzene groups differentiates it from other brominated cyclopropane derivatives.
Properties
CAS No. |
875012-11-6 |
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Molecular Formula |
C11H11BrO2S |
Molecular Weight |
287.17 g/mol |
IUPAC Name |
1-[2-(bromomethylidene)cyclopropyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H11BrO2S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(11)7-12/h2-5,7,11H,6H2,1H3 |
InChI Key |
WTNGOOXAONLSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CC2=CBr |
Origin of Product |
United States |
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